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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)oxazole

Cat. No.: B13664202

Technical Profile: 4-(3-Chlorophenyl)oxazole

A Physicochemical & Synthetic Guide for Medicinal Chemistry

Executive Summary

4-(3-Chlorophenyl)oxazole is a disubstituted 1,3-oxazole derivative characterized by a meta-
chlorinated phenyl ring at the C4 position. As a heterocyclic building block, it serves as a critical
bioisostere for thiazoles and pyridines in pharmaceutical design. Its structural distinctiveness
lies in the 3-chloro substituent, which modulates lipophilicity (LogP) and metabolic stability
without significantly altering the steric footprint of the parent phenyl ring. This guide details its
properties, synthesis, and analytical characterization.[1][2][3]

Molecular Identity & Structural Analysis[4][5]

The compound consists of a five-membered oxazole ring (oxygen at position 1, nitrogen at
position 3) substituted at position 4. The meta-chloro substitution on the phenyl ring introduces
an electron-withdrawing inductive effect (-1), reducing the electron density of the aryl ring
compared to unsubstituted 4-phenyloxazole.

Table 1: Chemical Identifiers
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Parameter Value

IUPAC Name 4-(3-Chlorophenyl)-1,3-oxazole
Molecular Formula CoHsCINO

Molecular Weight 179.60 g/mol

SMILES Clclccec(cl)c2cocn2

Derived from structure:[2][4][5][6][71[8][9]
InChl Key VTRUFIIIWIGUKF-UHFFFAOYSA-N

(Analogous)

Not widely indexed;[4] (Refer to 2-Cl isomer:
CAS Number
649735-37-5 for regulatory analogy)

Physicochemical Profile

The following data aggregates calculated consensus values and experimental ranges for
structural analogs (e.g., 4-phenyloxazole).

Table 2: Key Physicochemical Properties

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/282379242_Synthesis_of_N'-Substituted-2-5-4-Chlorophenyl-134-_oxadiazol-2-ylthioacetohydrazide_Derivatives_as_Suitable_Antibacterial_Agents
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Chlorophenyl_oxazole
https://en.wikipedia.org/wiki/Oxazole
https://www.researchgate.net/publication/244559389_tert_-Butoxy_Bisdimethyl-aminomethane_Bredereck's_Reagent
https://iris.unife.it/retrieve/e309ade4-cfe7-3969-e053-3a05fe0a2c94/acs.jmedchem.0c02223%2029062021.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4790446/
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-oxazole.html?m=1
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Chlorophenyl_oxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13664202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value | Range Technical Insight

Likely crystalline; MP
Physical State Solid (Low Melting) estimated 45-70°C based on
symmetry breaking by 3-ClI.

High lipophilicity suitable for
CNS penetration; 3-Cl

LogP (Calc) 26-29 ) )
increases LogP by ~0.5 units
vs H.
The oxazole nitrogen is weakly
pKa (Conj. Acid) ~0.8-1.0 basic.[5] Protonation requires

strong acidic media.

Poor water solubility (< 1
Solubility DMSO, DCM, MeOH mg/mL). Soluble in polar

aprotic solvents.

Low polar surface area
TPSA ~26 A2 suggests high membrane

permeability.

Structure-Property Relationship (SPR)

The 3-chlorophenyl moiety acts as a metabolic blocker. In many drug scaffolds, the meta
position of a phenyl ring is a hotspot for CYP450 oxidation. Chlorination at this site prevents
hydroxylation, extending the half-life (

) of the parent drug. Furthermore, the oxazole ring acts as a hydrogen bond acceptor (via N3)
but lacks hydrogen bond donors, making it an excellent scaffold for hydrophobic pockets in
enzymes like COX-2 or p38 MAP kinase.

Synthetic Pathways & Purity
The most robust route to 4-aryl oxazoles is the Bredereck Synthesis (cyclization of
-halo ketones with formamide). This method is preferred over the Robinson-Gabriel synthesis

for this specific substitution pattern because it avoids the need for pre-formed acylamino
ketones.
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Experimental Protocol: Formamide Cyclization

Reaction: 2-Bromo-1-(3-chlorophenyl)ethanone + Formamide

4-(3-Chlorophenyl)oxazole

e Reagents:
o 2-Bromo-1-(3-chlorophenyl)ethanone (1.0 eq)
o Formamide (Excess, 10-15 eq; acts as solvent)
o Conc. H2S04 (Catalytic, 0.1 eq) - Optional, accelerates dehydration.

e Procedure:

o

Setup: Charge a round-bottom flask with 2-bromo-1-(3-chlorophenyl)ethanone. Add
formamide.

o Heating: Heat the mixture to 130-140°C for 4-6 hours. The reaction color will darken
(orange/brown).

o Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x volume).
Neutralize with saturated NaHCOs if acid was used.

o Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove
excess formamide. Dry over anhydrous Naz2SOa.

o Purification: The crude product is often an oil or low-melting solid. Purify via flash column
chromatography (Silica gel; Hexane:EtOAc 8:2).

 Yield Expectation: 60—75%.

Visualization: Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.
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Click to download full resolution via product page

Figure 1: The Bredereck synthesis pathway converts the alpha-bromo ketone directly to the
oxazole core via a high-temperature cyclodehydration.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are
diagnostic.

Nuclear Magnetic Resonance (*H NMR)
o Oxazole H2 (Singlet):
7.90 — 8.00 ppm.[10] (Deshielded by adjacent O and N).
o Oxazole H5 (Singlet):
8.20 — 8.40 ppm. (Characteristic of 4-substituted oxazoles).
e Aromatic Region:

7.30 — 7.80 ppm (Multiplet, 4H).

o Look for the specific 3-chloro pattern: A distinct singlet-like triplet for the proton at position
2 of the phenyl ring (between CI and the oxazole attachment).

Mass Spectrometry (MS)[2][5]

e Molecular lon:

179 (*H3>Cl) and 181 (*H3’Cl) in a 3:1 ratio (characteristic Chlorine isotope pattern).
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e Fragmentation: Loss of HCN (

) and CO (

) are typical fragmentation pathways for the oxazole ring.

Biological & Pharmaceutical Relevance

The 4-(3-chlorophenyl)oxazole scaffold is not merely a solvent interaction study; it is a
pharmacophore fragment.

» Kinase Inhibition: The oxazole nitrogen can accept a hydrogen bond from the hinge region of
kinases (e.g., p38 MAP kinase), while the 3-chlorophenyl group occupies the hydrophobic
"gatekeeper" pocket.

o COX-2 Inhibitors: Structurally analogous to Oxaprozin (which contains a 4,5-diphenyloxazole
core). The 3-Cl variant alters the twist angle of the phenyl ring, potentially improving
selectivity for COX-2 over COX-1.

o Metabolic Stability: As noted in the SPR section, the chlorine atom blocks metabolic
oxidation at the meta-position, a common clearance pathway for phenyl-containing drugs.

Visualization: Structure-Property Relationship

4-(3-Chlorophenyl)oxazole Phenyl Ring

3-Chloro Substituent Oxazole Ring (N3)

Increases LogP Blocks CYP450 H-Bond Acceptor
(CNS Penetration) (Metabolic Stability) (Kinase Hinge Binding)

Click to download full resolution via product page
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Figure 2: Structure-Property Relationship (SPR) map highlighting the functional role of each
molecular component.

Safety & Handling
» Signal Word: Warning

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

o Storage: Store under inert gas (Nitrogen/Argon) at 2—8°C. Oxazoles can be sensitive to
strong acids and prolonged light exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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